molecular formula C11H22O2 B040815 Isononyl acetate CAS No. 40379-24-6

Isononyl acetate

Cat. No.: B040815
CAS No.: 40379-24-6
M. Wt: 186.29 g/mol
InChI Key: LJSJTXAZFHYHMM-UHFFFAOYSA-N
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Description

Isononyl acetate is an organic compound with the molecular formula C11H22O2. It is a clear, colorless liquid with a sweet, ester-like odor. This compound is commonly used in the fragrance industry due to its pleasant scent and is also found in various personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isononyl acetate can be synthesized through the esterification of isononyl alcohol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or paratoluenesulfonic acid to speed up the process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting isononyl alcohol with acetic acid in the presence of a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted alcohol and acid. This method is efficient and yields a high purity product suitable for use in fragrances and other applications .

Chemical Reactions Analysis

Types of Reactions: Isononyl acetate, being an ester, undergoes several types of chemical reactions:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Isononyl alcohol and acetic acid.

    Transesterification: A different ester and alcohol.

    Reduction: Isononyl alcohol.

Mechanism of Action

As an ester, isononyl acetate exerts its effects primarily through its interactions with various enzymes and receptors in biological systems. The ester group can be hydrolyzed by esterases, releasing isononyl alcohol and acetic acid. These products can then participate in various metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context in which this compound is used .

Comparison with Similar Compounds

Uniqueness of Isononyl Acetate: this compound is unique due to its specific combination of a long, branched alkyl chain and an ester functional group. This structure imparts a distinct odor profile and makes it particularly useful in the fragrance industry. Additionally, its applications in scientific research, such as isotopic tracing and biochemical production, highlight its versatility and importance in various fields.

Properties

IUPAC Name

7-methyloctyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22O2/c1-10(2)8-6-4-5-7-9-13-11(3)12/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSJTXAZFHYHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Record name ISONONYL ACETATE
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DSSTOX Substance ID

DTXSID4041577
Record name Acetic acid, isononyl ester
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Molecular Weight

186.29 g/mol
Source PubChem
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Physical Description

Isononyl acetate appears as a clear colorless liquid with a sweet ester odor. Less dense than water. Vapors heavier than air. Eye contact may cause irritation. Frequent or prolonged skin contact may cause irritation and dermatitis. Vapors irritate the eyes and respiratory tract and may cause headaches and dizziness. Vapors are anesthetic and may have other central nervous system effects. Vapors may also cause liver and kidney disorder. Ingestion of the liquid into the respiratory system may cause bronchopneumonia or pulmonary edema.
Record name ISONONYL ACETATE
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CAS No.

40379-24-6
Record name ISONONYL ACETATE
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URL https://cameochemicals.noaa.gov/chemical/22177
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Acetic acid, isononyl ester
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Record name Acetic acid, isononyl ester
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Record name Acetic acid, isononyl ester
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Record name Isononyl acetate
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Record name ISONONYL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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